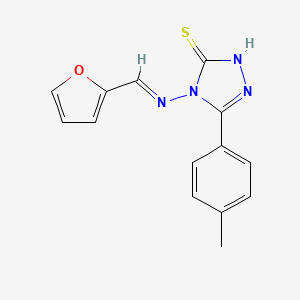
(3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by its complex structure, which includes a chromenone core, a chloro-phenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid typically involves multiple steps. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the chloro-phenoxy group and the acetic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of advanced technologies such as automated reactors and in-line monitoring systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical and physical properties.
Substitution: The chloro-phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield different chromenone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In the medical field, this compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases and conditions, as well as its mechanism of action at the molecular level.
Industry
In industry, this compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Bromo-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid
- (3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid
- (3-(4-Methyl-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid
Uniqueness
(3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid is unique due to the presence of the chloro-phenoxy group, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C18H13ClO6 |
|---|---|
Molecular Weight |
360.7 g/mol |
IUPAC Name |
2-[3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C18H13ClO6/c1-10-18(25-12-4-2-11(19)3-5-12)17(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H,20,21) |
InChI Key |
QEBVVDWYFAONRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





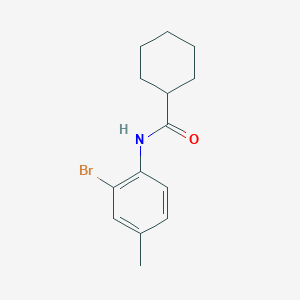

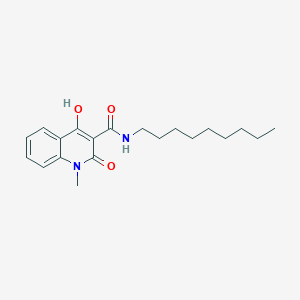
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)

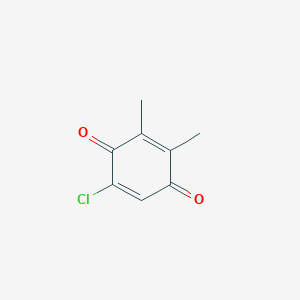
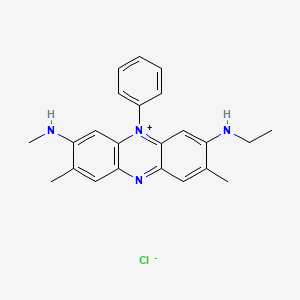
![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)
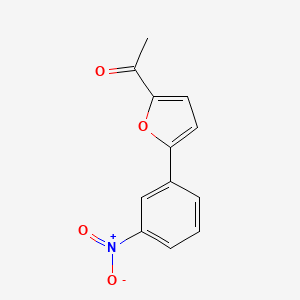
![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)
